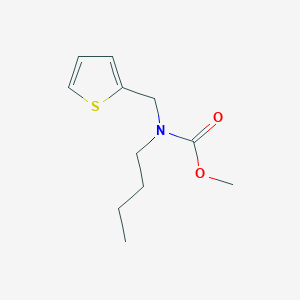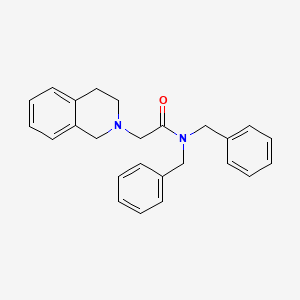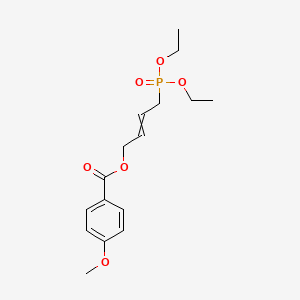
4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate is an organophosphorus compound with the molecular formula C16H23O6P. This compound is known for its unique chemical structure, which includes a diethoxyphosphoryl group and a methoxybenzoate moiety. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with diethyl phosphite and an appropriate alkene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors to produce significant quantities of the compound. The product is then purified using standard industrial purification techniques, such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonate esters.
Wissenschaftliche Forschungsanwendungen
4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies involving enzyme mechanisms and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The diethoxyphosphoryl group plays a crucial role in the compound’s reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate: Known for its unique combination of diethoxyphosphoryl and methoxybenzoate groups.
4-(Diethoxyphosphoryl)but-2-en-1-yl 4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
4-(Diethoxyphosphoryl)but-2-en-1-yl 4-chlorobenzoate: Contains a chlorine atom instead of a methoxy group.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of both diethoxyphosphoryl and methoxybenzoate groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
828268-13-9 |
|---|---|
Molekularformel |
C16H23O6P |
Molekulargewicht |
342.32 g/mol |
IUPAC-Name |
4-diethoxyphosphorylbut-2-enyl 4-methoxybenzoate |
InChI |
InChI=1S/C16H23O6P/c1-4-21-23(18,22-5-2)13-7-6-12-20-16(17)14-8-10-15(19-3)11-9-14/h6-11H,4-5,12-13H2,1-3H3 |
InChI-Schlüssel |
MDHPVEHHODJKGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC=CCOC(=O)C1=CC=C(C=C1)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Di([1,1'-biphenyl]-2-yl)perylen-3-amine](/img/structure/B14226255.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl-](/img/structure/B14226260.png)
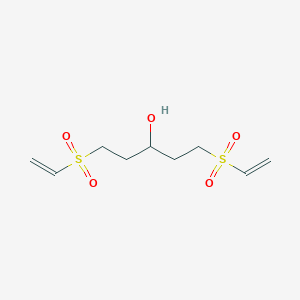


![2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14226293.png)
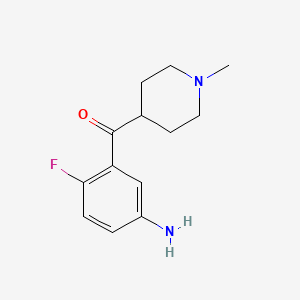
![4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B14226299.png)



![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)
